molecular formula C14H17NO4 B1290680 2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid

2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid

Cat. No.: B1290680
M. Wt: 263.29 g/mol
InChI Key: NCRLSXDXLQPBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid, also known as 2-((benzyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a cyclopropyl group attached to the alpha carbon of alanine, with a benzyloxycarbonyl (Cbz) protecting group on the amino group. This compound has a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The cyclopropyl group provides steric hindrance, affecting the binding affinity and specificity of the compound. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amino acid derivative .

Comparison with Similar Compounds

Similar Compounds

  • BZ-RS-3-Cyclopropylalanine
  • N-Cbz-RS-3-Cyclopropylalanine
  • Cyclopropanepropanoic acid, α-[[(phenylmethoxy)carbonyl]amino]-

Uniqueness

2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid is unique due to its specific combination of a cyclopropyl group and a benzyloxycarbonyl protecting group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRLSXDXLQPBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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